molecular formula C29H34N2O2 B194859 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- CAS No. 37743-41-2

1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-

Cat. No. B194859
CAS RN: 37743-41-2
M. Wt: 442.6 g/mol
InChI Key: YNPNRXMADRSSLH-UHFFFAOYSA-N
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Description

“1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-” is a chemical compound with the molecular formula C29H34N2O2 . It is also known by other names such as “4- (4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide” and “R-18936” among others . The compound has a molecular weight of 442.6 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The InChI string for the compound is InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 . This provides a complete description of the connectivity, stereochemistry, and electronic structure of the molecule.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has seven rotatable bonds .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound has been studied for its molecular structure and interactions. A study on the redetermination of loperamide monohydrate, which is structurally related, revealed a piperidin-1-yl ring in a distorted chair conformation with various groups bonded in para positions, providing insights into its molecular geometry and interactions in the crystal form (Jasinski et al., 2012).

Metabolism and Pharmacokinetics

  • Research on the metabolites of loperamide in rats identified several pathways including dealkylation and hydroxylation. This study helps in understanding the metabolic processes involving compounds with similar structures (Yoshida et al., 1979).

Antiarrhythmic Activity

  • A series of alpha,alpha-diaryl-1-piperidinebutanols, structurally related to the compound , was evaluated for antiarrhythmic activity. This indicates potential applications in cardiac arrhythmias (Hoefle et al., 1991).

Anti-Inflammatory and Antioxidant Properties

  • Compounds related to 1-Piperidinebutanamide have been synthesized and tested for anti-inflammatory and antioxidant activities. The studies suggest potential therapeutic applications in inflammation and oxidative stress (Geronikaki et al., 2003).

Neuroprotective Effects

  • Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on structures related to 1-Piperidinebutanamide. These compounds show promise as neuroprotective agents, potentially useful in conditions like neurodegenerative diseases (Chenard et al., 1995).

properties

IUPAC Name

4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNRXMADRSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-

CAS RN

37743-41-2
Record name Loperamide hydrochloride specified impurity D [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-18936
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV79562T82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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